![molecular formula C11H25NO2Si B3005264 (3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol CAS No. 2581970-28-5](/img/structure/B3005264.png)

(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

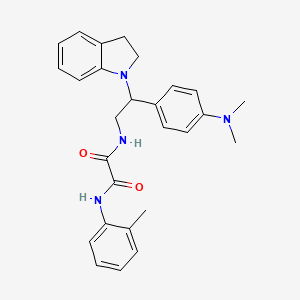

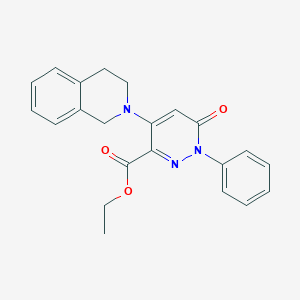

This compound is a cyclopentanol with an amino group at the 3rd position and a tert-butyl(dimethyl)silyl group at the 4th position. The presence of the amino group suggests that it could participate in various reactions involving nucleophilic attack or protonation. The silyl group is often used as a protecting group in organic synthesis, particularly for alcohols .

Synthesis Analysis

The synthesis of this compound would likely involve the protection of a cyclopentanol using a tert-butyl(dimethyl)silyl chloride in the presence of a base. The amino group could be introduced through various methods, such as nucleophilic substitution or addition reactions .Molecular Structure Analysis

The compound contains a five-membered ring, which is likely to adopt a puckered conformation due to the ring strain. The presence of the silyl group could add steric bulk and influence the overall conformation of the molecule .Chemical Reactions Analysis

The amino group in the compound can participate in a variety of reactions, such as acting as a nucleophile in substitution reactions or as a base in elimination reactions. The silyl group can be removed under mildly acidic conditions, revealing the alcohol .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amino and silyl ether groups could impact its solubility, boiling point, and melting point .Applications De Recherche Scientifique

Reaction Mechanisms and Synthesis

The compound (3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol and its derivatives are primarily used in various synthetic reactions in organic chemistry. One study describes its use in zinc- and samarium-promoted substitution reactions, demonstrating its utility in creating complex organic structures (Valiullina et al., 2018). Another research highlights its involvement in the Reformatsky reaction, where it is used to generate products with specific structural features (Valiullina et al., 2021).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound have been studied for their reactivity with various organic and inorganic reagents. For example, reactions with ethanol, HCl, acetone, and azides have been explored to understand the versatility and reactivity of these compounds in forming new molecular structures (Niesmann et al., 1996).

Synthesis of Chiral Compounds

The compound is also used in the synthesis of chiral compounds, which are crucial in medicinal chemistry and drug development. For instance, it has been employed in the stereoselective synthesis of piperidine derivatives, showcasing its importance in creating enantioenriched molecules (Moskalenko & Boev, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,4R)-3-amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO2Si/c1-11(2,3)15(4,5)14-10-7-8(13)6-9(10)12/h8-10,13H,6-7,12H2,1-5H3/t8?,9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOBQVWUPIRZKPZ-VXRWAFEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CC1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1CC(C[C@H]1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B3005182.png)

![4-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3005184.png)

![2-(2-fluorophenoxy)-N-(2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)acetamide](/img/structure/B3005186.png)

![Methyl 2-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl sulfide](/img/structure/B3005199.png)

![N-[cyano(2-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B3005201.png)

![N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B3005203.png)